3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Overview
Description
3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves the condensation of appropriate hydrazine derivatives with ethyl acetoacetate, followed by cyclization and bromination reactions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide, and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using reagents such as sodium methoxide or potassium cyanide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties. .
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to disruption of cell signaling pathways and induction of apoptosis in cancer cells. The exact molecular pathways involved may vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Triazolo[4,3-a]pyrimidine:
Purine derivatives: Compounds like adenine and guanine, which are fundamental to nucleic acids and have various biological roles
Uniqueness
3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is unique due to its specific substitution pattern and the presence of both triazole and purine rings. This structural uniqueness contributes to its distinct biological activities and potential as a versatile scaffold for drug development .
Properties
IUPAC Name |
8-(4-bromophenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN6O2/c1-19-9-11(22)16-14(23)20(2)12(9)21-10(17-18-13(19)21)7-3-5-8(15)6-4-7/h3-6H,1-2H3,(H,16,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCDERDEFDAFHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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